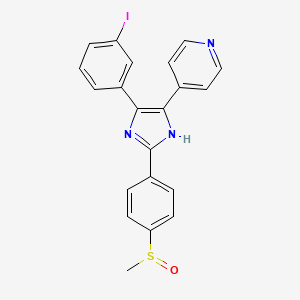
4-(4-(3-Iodophenyl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-5-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(3-Iodophenyl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-5-yl)pyridine is a complex organic compound characterized by the presence of an iodophenyl group, a methylsulfinylphenyl group, and an imidazolylpyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(3-Iodophenyl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-5-yl)pyridine typically involves multi-step organic reactions. The process begins with the preparation of the iodophenyl and methylsulfinylphenyl intermediates, which are then coupled with an imidazole derivative. The final step involves the introduction of the pyridine ring. Common reagents used in these reactions include iodine, sulfur-containing compounds, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(3-Iodophenyl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.
Reduction: The iodophenyl group can be reduced to a phenyl group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfinyl group yields a sulfone, while reduction of the iodophenyl group results in a phenyl group.
Aplicaciones Científicas De Investigación
4-(4-(3-Iodophenyl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-5-yl)pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving iodine and sulfur-containing compounds.
Industry: It may be used in the production of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(4-(3-Iodophenyl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-5-yl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The iodophenyl and methylsulfinyl groups can participate in various binding interactions, while the imidazolylpyridine core can modulate the compound’s overall activity. Specific pathways and targets depend on the context of its application, such as inhibition of a particular enzyme in a biological system.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Iodophenyl)morpholine
- tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate
Uniqueness
4-(4-(3-Iodophenyl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-5-yl)pyridine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both iodine and sulfur-containing groups, along with the imidazolylpyridine core, distinguishes it from other similar compounds and provides a versatile platform for further chemical modifications and applications.
Propiedades
Fórmula molecular |
C21H16IN3OS |
|---|---|
Peso molecular |
485.3 g/mol |
Nombre IUPAC |
4-[4-(3-iodophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine |
InChI |
InChI=1S/C21H16IN3OS/c1-27(26)18-7-5-15(6-8-18)21-24-19(14-9-11-23-12-10-14)20(25-21)16-3-2-4-17(22)13-16/h2-13H,1H3,(H,24,25) |
Clave InChI |
RXDZANYWRNIAOR-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC(=CC=C4)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


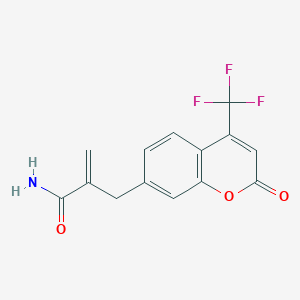
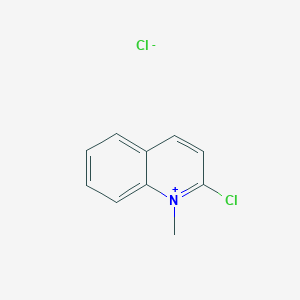
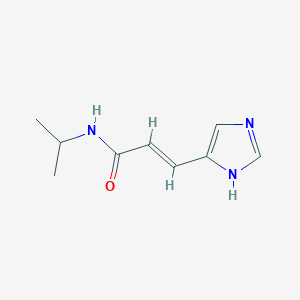


![[(2S,3S,4S,5S)-4-acetyloxy-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12824032.png)
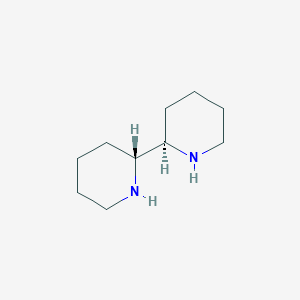
![7-chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12824040.png)
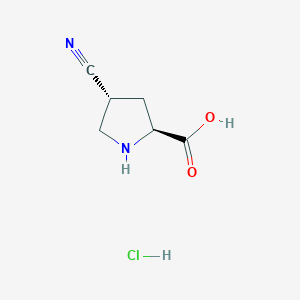
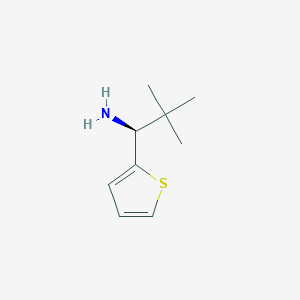
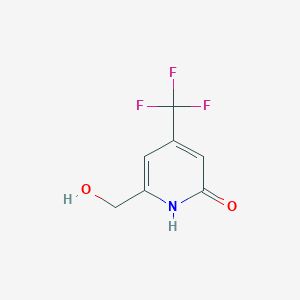
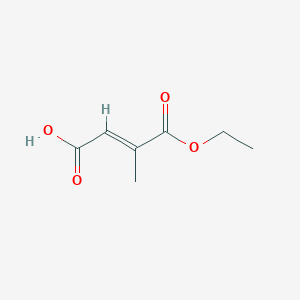

![3-Bromo-9-(dibenzo[b,d]furan-3-yl)-9H-carbazole](/img/structure/B12824070.png)
